molecular formula C16H12O4 B565512 4-Hydroxy-8-benzyloxycoumarin CAS No. 30992-67-7

4-Hydroxy-8-benzyloxycoumarin

Cat. No.: B565512
CAS No.: 30992-67-7
M. Wt: 268.268
InChI Key: CSMRRRMWQAEPGF-UHFFFAOYSA-N
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Description

4-Hydroxy-8-benzyloxycoumarin is a synthetic coumarin derivative that serves as a versatile scaffold for medicinal chemistry research and the development of novel therapeutic agents. The core 4-hydroxycoumarin structure is recognized as a privileged pharmacophore in drug discovery, with documented biological activities spanning anticancer, antibacterial, and antiviral properties . Its derivatives are frequently investigated as inhibitors of critical enzymes, such as cyclin-dependent kinases (CDKs) and vitamin K epoxide reductase . The specific benzyloxy substitution at the 8-position is of particular interest for structure-activity relationship (SAR) studies, as modifications at this site are known to fine-tune the molecule's electronic properties, lipophilicity, and subsequent interaction with biological targets . Research into analogous 4-hydroxycoumarin compounds has demonstrated potent anti-tumor activity in vitro, with some derivatives exhibiting efficacy superior to standard chemotherapeutic agents by targeting proteins like CDK-8, which plays a key role in cell cycle progression and transcription . Furthermore, the 4-hydroxycoumarin scaffold is a cornerstone in the development of anticoagulant pharmaceuticals and forms the structural basis of a major class of vitamin K antagonist drugs . This compound is offered exclusively for research purposes and is a valuable chemical tool for probing biochemical pathways, designing enzyme inhibitors, and synthesizing more complex hybrid molecules for pharmacological evaluation.

Properties

IUPAC Name

4-hydroxy-8-phenylmethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c17-13-9-15(18)20-16-12(13)7-4-8-14(16)19-10-11-5-2-1-3-6-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMRRRMWQAEPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2OC(=O)C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725333
Record name 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30992-67-7
Record name 4-Hydroxy-8-(phenylmethoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30992-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 8-Benzyloxyresorcinol

  • Starting Material : Resorcinol reacts with benzyl bromide in acetone using K₂CO₃ (yield: 85–90%).

Step 2: Pechmann Cyclization

  • Reagents : 8-Benzyloxyresorcinol (1 eq), ethyl acetoacetate (1.2 eq), concentrated H₂SO₄ (catalyst).

  • Conditions : 0°C to room temperature, 6–12 hours.

  • Yield : 70–80% after recrystallization.

Key Advantage : Eliminates post-cyclization modifications, ensuring a single regioisomer.

Chloromethyl Intermediate Alkylation

A robust method for scalable synthesis involves creating a chloromethyl intermediate, followed by benzylation:

Step 1: Synthesis of 4-Chloromethyl-7-Hydroxycoumarin

  • Reagents : 1,3-Dihydroxybenzene derivatives, ethyl 4-chloroacetoacetate, H₂SO₄.

  • Conditions : 0°C for 1 hour, then 24 hours at room temperature.

  • Yield : 73% (unpurified).

Step 2: Benzylation of the Chloromethyl Intermediate

  • Reagents : 4-Chloromethyl-7-hydroxycoumarin (1 eq), benzyl bromide (2 eq), DIEA (2 eq) in ethanol.

  • Conditions : Reflux for 3–5 hours.

  • Yield : 61–89% after flash chromatography.

Iron(III)-Catalyzed Benzylation

An eco-friendly alternative uses Fe(ClO₄)₃ to catalyze benzylation with benzyl alcohol:

  • Reagents : 4-Hydroxycoumarin (1 eq), benzyl alcohol (1.5 eq), Fe(ClO₄)₃ (10 mol%), acetonitrile.

  • Conditions : Reflux for 8 hours.

  • Yield : 68%.

Advantage : Avoids hazardous benzyl bromide and reduces waste.

High-Temperature Condensation (Industrial Method)

A patent-derived method optimizes large-scale production:

  • Reagents : Methyl acetyl-salicylate (1 eq), sodium methylate (0.5–1 eq), "Stanolind" (high-boiling petroleum fraction).

  • Conditions : 240–260°C for 1.5–2 hours.

  • Yield : 64% after acidification and filtration.

Aldol Condensation Route

For dimeric or fused structures, aldol condensation with benzaldehyde derivatives is effective:

  • Reagents : 4-Hydroxycoumarin (2 eq), benzaldehyde (1 eq), ethanol.

  • Conditions : Reflux for 24 hours.

  • Yield : 55–65% after recrystallization.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Classical Benzylation4,8-DihydroxycoumarinBnBr, K₂CO₃, DMF80–100°C, 12–24h60–75%Direct, minimal steps
Pechmann Condensation8-BenzyloxyresorcinolEthyl acetoacetate, H₂SO₄0°C to RT, 6–12h70–80%No regioselectivity issues
Chloromethyl Alkylation1,3-DihydroxybenzeneEthyl 4-chloroacetoacetate24h RT73–89%Scalable, high purity
Fe(ClO₄)₃ Catalyzed4-HydroxycoumarinBnOH, Fe(ClO₄)₃, MeCNReflux, 8h68%Eco-friendly, avoids BnBr
High-TemperatureMethyl acetyl-salicylateNaOMe, Stanolind240–260°C, 1.5–2h64%Industrial scalability
Aldol Condensation4-HydroxycoumarinBenzaldehyde, ethanolReflux, 24h55–65%Access to dimeric structures

Critical Challenges and Optimizations

  • Regioselectivity : Competing benzylation at the 4-position is mitigated using bulky bases (e.g., DIEA) or pre-functionalized resorcinols.

  • Purification : Flash chromatography (hexane/ethyl acetate gradients) resolves regioisomers, while recrystallization in chloroform improves purity.

  • Catalyst Efficiency : Fe(ClO₄)₃ reduces reaction time but requires strict anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-8-benzyloxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxy-8-benzyloxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-benzyloxycoumarin involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their properties are summarized in Table 1 .

Table 1: Structural and Functional Comparison of 4-Hydroxy-8-benzyloxycoumarin with Analogous Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound -OH (C4), -O-benzyl (C8) C₁₆H₁₂O₄ 268.26 Enhanced lipophilicity; untested ROS scavenging
4-Hydroxycoumarin -OH (C4) C₉H₆O₃ 162.14 Anticoagulant; moderate antioxidant activity
Hydroxy-3-phenylcoumarins* -OH (various), -Ph (C3) C₁₅H₁₀O₃ 238.24 High ORAC values; CV redox potentials 0.5–1.2 V
5,7-Dihydroxy-8-isovaleryl-6-(3-methyl-2-butenyl)-4-phenylcoumarin -OH (C5, C7), -isovaleryl (C8), -methylbutenyl (C6), -Ph (C4) C₂₆H₂₆O₅ 418.48 Potent radical scavenging; complex substituent effects

*Hydroxy-3-phenylcoumarins (compounds 5–8 in ) vary in hydroxyl group positions (e.g., C5, C6, C7).

Key Observations:

Substituent Position and Antioxidant Activity: Hydroxy-3-phenylcoumarins with multiple hydroxyl groups (e.g., C5, C6, C7) exhibit higher antioxidant capacities, as measured by ORAC (oxygen radical absorbance capacity) and cyclic voltammetry (CV) redox potentials (0.5–1.2 V) . In contrast, this compound has only one hydroxyl group, which may limit its radical scavenging efficiency.

Lipophilicity and Bioavailability :

  • The benzyloxy group in this compound increases logP (predicted ≈2.8) compared to 4-hydroxycoumarin (logP ≈1.5), suggesting better membrane permeability but possible trade-offs in aqueous solubility .

Synthetic Complexity :

  • This compound is synthesized via benzyl protection/deprotection steps (e.g., acetic anhydride/KOAc reflux), whereas hydroxy-3-phenylcoumarins require regioselective hydroxylation and phenyl group introduction .

Research Findings and Mechanistic Insights

Antioxidant Activity:
  • Hydroxy-3-phenylcoumarins: Demonstrated superior peroxyl radical scavenging (ORAC values 2–4 μM TE/μM) due to multiple hydroxyl groups acting as hydrogen donors .
  • This compound: No direct antioxidant data are available, but structural analogs suggest that the single hydroxyl group and bulky benzyloxy substituent may reduce efficacy compared to multi-hydroxylated coumarins .
Pharmacological Potential:
  • 4-Hydroxycoumarin derivatives are precursors to anticoagulants like warfarin . The benzyloxy group in this compound could be modified to enhance target specificity, though this remains unexplored .

Biological Activity

4-Hydroxy-8-benzyloxycoumarin (4-HBC) is a synthetic derivative of coumarin that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential as an anticoagulant, as well as its antibacterial and anticancer properties. This article delves into the biological activities of 4-HBC, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

4-HBC is characterized by the presence of a hydroxyl group at the 4-position and a benzyloxy group at the 8-position of the coumarin structure. The synthesis of 4-HBC typically involves the reaction of 4-hydroxycoumarin with benzyl bromide or other benzyl derivatives under basic conditions. This modification enhances its pharmacological properties compared to simpler coumarin derivatives.

1. Anticoagulant Activity

4-HBC and its derivatives are primarily recognized for their anticoagulant effects. They function as vitamin K antagonists, inhibiting vitamin K epoxide reductase, which is crucial in the synthesis of clotting factors. Research indicates that 4-HBC exhibits significant anticoagulant activity comparable to that of established anticoagulants like warfarin.

Table 1: Anticoagulant Activity Comparison

CompoundIC50 (µM)Reference
This compound6.6 × 10^-8
Dicoumarol1.7 × 10^-9
Warfarin3.5 × 10^-5

The above data demonstrates that while 4-HBC is effective, it has a lower potency than dicoumarol but shows promising anticoagulant properties.

2. Antimicrobial Activity

The antimicrobial properties of 4-HBC have also been explored. Studies have demonstrated its effectiveness against various Gram-positive bacteria, including Staphylococcus and Bacillus, while showing limited activity against Gram-negative strains such as Escherichia coli.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Bacillus subtilis20 µg/mL
Escherichia coliNo activity

The results indicate that while 4-HBC shows good activity against certain bacteria, it lacks efficacy against others, highlighting the need for further structural modifications to enhance its spectrum of activity.

3. Anticancer Properties

Research has also indicated that coumarin derivatives, including 4-HBC, possess anticancer properties. They may inhibit tumor growth by interfering with various cellular mechanisms involved in cancer progression.

A study using a mouse model for cancer metastasis showed that compounds similar to 4-HBC could prevent tumor cell adhesion to endothelial cells, thus reducing metastasis rates. This effect is believed to be linked to their anticoagulant properties, which prevent thrombus formation around tumor cells.

Case Study: Anticoagulation in Clinical Settings

In a clinical setting, patients treated with anticoagulants derived from coumarins showed significant reductions in thromboembolic events. A comparative study highlighted that those treated with derivatives like 4-HBC experienced fewer side effects compared to traditional therapies like warfarin.

Case Study: Antibacterial Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of 4-HBC against antibiotic-resistant strains of Staphylococcus aureus. The compound demonstrated substantial inhibitory effects, suggesting potential as an alternative treatment for infections caused by resistant bacteria.

Q & A

Q. How can researchers resolve discrepancies in reported antioxidant activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or interference from the benzyloxy group. Conduct parallel experiments using standardized protocols (e.g., DPPH radical scavenging or FRAP assays) with positive controls (e.g., ascorbic acid). Compare results under inert atmospheres (N2_2) to exclude oxidation artifacts . Statistical tools like Bland-Altman analysis can quantify inter-laboratory variability .

Q. What synthetic strategies optimize the yield of this compound while minimizing side reactions?

  • Methodological Answer : Benzylation of 4-hydroxycoumarin using benzyl bromide under basic conditions (e.g., K2_2CO3_3 in acetone) at 60°C for 6–8 hours achieves ~70% yield. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography, and validate purity (>98%) using HPLC with a C18 column (acetonitrile/water gradient) .

Q. How does the benzyloxy group influence the compound’s pharmacokinetic properties in vitro?

  • Methodological Answer : The benzyloxy moiety enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Use Caco-2 cell monolayers to assess permeability (Papp_{app} >1 ×106^{-6} cm/s indicates good absorption). Compare metabolic stability in liver microsomes (e.g., rat/human) with LC-MS to identify O-debenzylation as a primary degradation pathway .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation at C-7 or methoxy at C-4). Test bioactivity (e.g., anticoagulant or antimicrobial effects) in dose-response assays. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters (Taft’s Es_s) with activity trends .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between cancer cell lines be addressed?

  • Methodological Answer : Re-evaluate assay conditions: ensure consistent cell passage numbers, culture media, and incubation times. Use ATP-based viability assays (e.g., CellTiter-Glo®) to minimize interference from colored compounds. Validate findings with clonogenic assays and apoptosis markers (e.g., Annexin V/PI staining) .

Q. Why do fluorescence properties of this compound vary across studies?

  • Methodological Answer : Fluorescence is sensitive to solvent polarity and pH. Standardize measurements in buffered solutions (e.g., PBS pH 7.4) and report excitation/emission wavelengths (e.g., λex_{ex}=320 nm, λem_{em}=450 nm). Use quinine sulfate as a quantum yield reference to normalize data .

Safety and Compliance

Q. What personal protective equipment (PPE) is mandatory when handling this compound?

  • Methodological Answer : Wear nitrile gloves (tested for chemical permeation resistance), lab coats, and safety goggles. Use fume hoods for powder handling to prevent inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .

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